molecular formula C7H3Cl2FO B2427966 4,5-Dichloro-2-fluorobenzaldehyde CAS No. 1217800-70-8

4,5-Dichloro-2-fluorobenzaldehyde

Cat. No.: B2427966
CAS No.: 1217800-70-8
M. Wt: 193
InChI Key: OXEVLIPBDBFQBA-UHFFFAOYSA-N
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Description

4,5-Dichloro-2-fluorobenzaldehyde is an organic compound with the molecular formula C7H3Cl2FO It is a derivative of benzaldehyde, where the benzene ring is substituted with two chlorine atoms and one fluorine atom

Mechanism of Action

Target of Action

4,5-Dichloro-2-fluorobenzaldehyde is a derivative of fluorobenzaldehyde . Fluorobenzaldehydes are known to be used to make a variety of Schiff base compounds through a condensation reaction . These Schiff base compounds can act as ligands, binding to various metal ions . Therefore, the primary targets of this compound could be these metal ions, which play crucial roles in various biological processes.

Mode of Action

The compound likely interacts with its targets through a nucleophilic aromatic substitution reaction . In this reaction, a nucleophile attacks an aromatic ring carbon, leading to the substitution of a halogen atom . This mechanism is common in aryl halides, a group to which this compound belongs .

Biochemical Pathways

Schiff base compounds have been reported to exhibit antimicrobial properties , suggesting that they may interfere with microbial growth and survival pathways.

Result of Action

The molecular and cellular effects of this compound’s action would depend on the specific Schiff base compounds formed and their interactions with metal ions. Some Schiff base compounds derived from fluorobenzaldehydes have shown antimicrobial properties , suggesting that this compound could potentially have similar effects.

Action Environment

Environmental factors such as pH, temperature, and the presence of other chemical species could influence the action, efficacy, and stability of this compound. For instance, the rate of nucleophilic aromatic substitution reactions can be influenced by the polarity of the solvent and the strength of the nucleophile .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Dichloro-2-fluorobenzaldehyde typically involves halogenation and formylation reactions. One common method includes the halogen-exchange reaction where 4-chlorobenzaldehyde is treated with a fluorinating agent . Another approach involves the Grignard reaction, where 1,3-dichloro-2-fluoro-5-iodobenzene is used as a starting material. This compound undergoes a Grignard exchange reaction with isopropyl magnesium chloride, followed by formylation with N,N-dimethylformamide to yield this compound .

Industrial Production Methods: Industrial production methods for this compound are designed to be efficient and scalable. The process typically involves the use of commercially available raw materials and optimized reaction conditions to ensure high yield and purity. The Grignard reaction method mentioned above is particularly suitable for large-scale production due to its simplicity and stability .

Chemical Reactions Analysis

Types of Reactions: 4,5-Dichloro-2-fluorobenzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Strong nucleophiles such as amines or alkoxides are commonly used under mild conditions.

    Condensation Reactions: Typically involve the use of primary amines and mild heating to facilitate the reaction.

Major Products:

Comparison with Similar Compounds

Properties

IUPAC Name

4,5-dichloro-2-fluorobenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Cl2FO/c8-5-1-4(3-11)7(10)2-6(5)9/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXEVLIPBDBFQBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Cl)Cl)F)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Cl2FO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a stirring solution of 4,5-dichloro-2-fluoro-N-methoxy-N-methyl-benzamide (5.1 g, 20.23 mmol) in THF (100 mL) at −78° was added a solution of lithium aluminum hydride in THF (12.14 mL of 2 M, 24.28 mmol). After 3 h at −78° C., 50 mL water was added followed by 50 mL of 1N HCl. The reaction was allowed to warm to 25° C. and stirred for 1 h. The reaction was diluted with water and extracted with diethyl ether. The ether was dried over Na2SO4, filtered, and concentrated to provide crude 4,5-dichloro-2-fluoro-benzaldehyde that was taken directly into the next step without further purification.
Quantity
5.1 g
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100 mL
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12.14 mL
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50 mL
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50 mL
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